molecular formula C13H13NO3 B6289576 Ethyl 2-cyano-4-oxo-4-phenylbutanoate CAS No. 22984-74-3

Ethyl 2-cyano-4-oxo-4-phenylbutanoate

Cat. No.: B6289576
CAS No.: 22984-74-3
M. Wt: 231.25 g/mol
InChI Key: RUJHSLCAIKFIGF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3 . It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a cyano group, a keto group, and a phenyl ring, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid . The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyano-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-cyano-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJHSLCAIKFIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-cyanoacetate (10 g, 88.4 mmol) in tetrahydrofuran (50 ml) at 0° C. was added sodium hydride (4.2 g, 60% in mineral oil, 105 mmol) portionly. The reaction mixture was stirred for 30 minutes, and 2-bromoacetophenone (20 g, 100 mmol) in tetrahydrofuran (20 ml) was added dropwisely. After warming the mixture to room temperature, it was stirred for 4 hours. The resulting solution was quenched with water and normal work-up accomplished with diethyl ether. The organic layer was dried with MgSO4, and purified by silica gel column chromatography (EtOAc:Hx=1:3) to produce desired compound (19 g, 98%) as light yellow color oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
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50 mL
Type
solvent
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20 g
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reactant
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20 mL
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solvent
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Yield
98%

Synthesis routes and methods II

Procedure details

Potassium carbonate (13.82 g) was added to ethyl cyanoacetate (37 mL), and the mixture was stirred at 40-45° C. for 45 min. A solution (100 mL) of phenacyl bromide (10.0 g) in acetone was added dropwise over 30 min. After completion of the dropwise addition, and the mixture was stirred at room temperature for 18 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Excess ethyl cyanoacetate contained in the obtained oil was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=8:1→1:1) to give the title compound as a pale-yellow oil (yield 10.41 g, 90%).
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

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